Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a brominated, dimethylated oxopentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate typically involves the following steps:
Formation of the Brominated Intermediate: The starting material, 4,4-dimethyl-2-oxopentanoic acid, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopentane moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the tert-butyl carbamate group is oxidized to form corresponding carbamates or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carbamates or amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with carbamate groups, providing insights into enzyme mechanisms and potential drug targets.
Medicine:
Drug Development: The compound’s structure can be modified to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, providing a basis for its use in drug development and enzyme inhibition studies.
Comparison with Similar Compounds
Tert-butyl N-[(3R)-1-chloro-4,4-dimethyl-2-oxopentan-3-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl N-[(3R)-1-iodo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: Similar structure but with an iodine atom instead of bromine.
Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-hydroxy-3-yl]carbamate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: The presence of the bromine atom in tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate provides unique reactivity compared to its chloro or iodo counterparts Bromine is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such transformations
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)9(8(15)7-13)14-10(16)17-12(4,5)6/h9H,7H2,1-6H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERQPZNLINQGPB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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